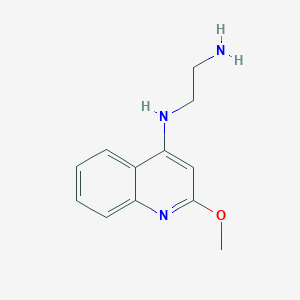







|
REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([O:12][CH3:13])[CH:3]=1.[NH2:14][CH2:15][CH2:16][NH2:17].COCC(O)C>>[CH3:13][O:12][C:4]1[CH:3]=[C:2]([NH:14][CH2:15][CH2:16][NH2:17])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1
|


|
Name
|
|
|
Quantity
|
484 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=NC2=CC=CC=C12)OC
|
|
Name
|
|
|
Quantity
|
751 mg
|
|
Type
|
reactant
|
|
Smiles
|
NCCN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COCC(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at 110° C. for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by column chromatography (pre-packed silica column, gradient of ethyl acetate/methanol each containing 1% triethylamine)
|
|
Type
|
CUSTOM
|
|
Details
|
0.324 g were obtained (1.49 mmol; 60%)
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=NC2=CC=CC=C2C(=C1)NCCN
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |